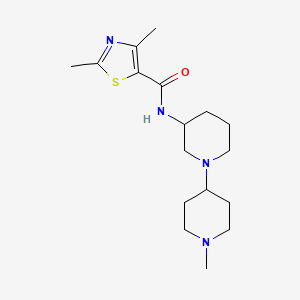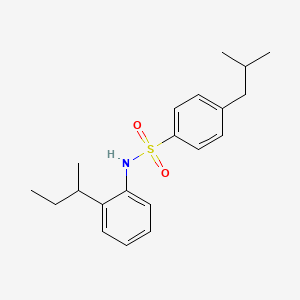
N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide
Vue d'ensemble
Description
N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide, also known as BRL-15572, is a selective antagonist of the dopamine D3 receptor. This compound has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various neurological disorders.
Applications De Recherche Scientifique
N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders. It has been shown to be effective in reducing drug-seeking behavior in animal models of addiction. Additionally, N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide has been shown to improve cognitive function in animal models of schizophrenia and Alzheimer's disease. These findings suggest that N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide may have potential therapeutic applications in the treatment of addiction, schizophrenia, and Alzheimer's disease.
Mécanisme D'action
N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide is a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G protein-coupled receptor that is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in the regulation of reward and motivation. By blocking the dopamine D3 receptor, N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide reduces the rewarding effects of drugs of abuse and decreases drug-seeking behavior.
Biochemical and Physiological Effects
N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects. In animal models, N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide has been shown to increase dopamine release in the prefrontal cortex and striatum. Additionally, N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide has been shown to decrease the expression of c-fos, a protein that is involved in the regulation of gene expression. These findings suggest that N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide may have a role in the regulation of dopamine signaling and gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide in lab experiments is its selectivity for the dopamine D3 receptor. This selectivity allows researchers to investigate the specific role of the dopamine D3 receptor in various neurological disorders. However, one of the limitations of using N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide is its complex synthesis process. This can make it difficult for researchers to obtain the compound in large quantities for use in lab experiments.
Orientations Futures
For research on N-(4-chloro-2-fluorophenyl)-4-(1-naphthylmethyl)-1-piperazinecarboxamide include investigating its potential therapeutic applications in the treatment of addiction, schizophrenia, and Alzheimer's disease, as well as investigating the role of the dopamine D3 receptor in other neurological disorders.
Propriétés
IUPAC Name |
N-(4-chloro-2-fluorophenyl)-4-(naphthalen-1-ylmethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClFN3O/c23-18-8-9-21(20(24)14-18)25-22(28)27-12-10-26(11-13-27)15-17-6-3-5-16-4-1-2-7-19(16)17/h1-9,14H,10-13,15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEGKUEPIBVSPID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)NC4=C(C=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClFN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-2-fluorophenyl)-4-(naphthalen-1-ylmethyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(4-chloro-2-fluorophenyl)-N'-[1-(tetrahydro-2-furanyl)ethyl]urea](/img/structure/B4286655.png)

![N-(4-chloro-2-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B4286664.png)

![N-(2,6-diethylphenyl)-2-{[4-ethyl-5-(2-phenyl-4-quinolinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4286687.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4286708.png)
![N-[1-(4-tert-butylphenyl)ethyl]-N'-(4-chloro-2-fluorophenyl)urea](/img/structure/B4286716.png)


![2-{[(4-butylphenyl)sulfonyl]amino}benzamide](/img/structure/B4286732.png)
![N-(3-{[(4-butylphenyl)sulfonyl]amino}phenyl)acetamide](/img/structure/B4286746.png)
